Cas no 1013011-18-1 (2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide)
2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
- EN300-26582957
- AKOS000976688
- Z44346713
- 2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
- 1013011-18-1
- 2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide
-
- Inchi: 1S/C18H14Cl2N2O3/c1-24-16-4-11(5-17(9-16)25-2)3-12(10-21)18(23)22-15-7-13(19)6-14(20)8-15/h3-9H,1-2H3,(H,22,23)
- InChI Key: BEDIAITWIJKAIQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC(Cl)=CC(Cl)=C1)(=O)C(C#N)=CC1=CC(OC)=CC(OC)=C1
Computed Properties
- Exact Mass: 376.0381477g/mol
- Monoisotopic Mass: 376.0381477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- Density: 1.381±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 589.4±50.0 °C(Predicted)
- pka: 9.60±0.70(Predicted)
2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582957-0.05g |
2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide |
1013011-18-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide
Research Brief on 2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide (CAS: 1013011-18-1)
Recent studies on the compound 2-Cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-2-propenamide (CAS: 1013011-18-1) have demonstrated its potential as a promising scaffold in medicinal chemistry. This α,β-unsaturated carbonyl derivative has attracted attention due to its unique structural features, including the electron-withdrawing cyano group and the strategically positioned methoxy and chloro substituents, which contribute to its biological activity and pharmacokinetic properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated this compound as a potential kinase inhibitor. The study employed molecular docking simulations followed by in vitro enzymatic assays, revealing moderate inhibitory activity against several tyrosine kinases involved in cancer pathways. The compound showed particular affinity for VEGFR-2 (IC50 = 3.2 μM) and PDGFR-β (IC50 = 5.1 μM), suggesting potential applications in anti-angiogenic therapy.
Further pharmacological characterization published in Bioorganic & Medicinal Chemistry Letters (2024) examined the compound's metabolic stability and membrane permeability. Using Caco-2 cell monolayers and liver microsome assays, researchers found the compound exhibited moderate metabolic stability (t1/2 = 42 minutes in human liver microsomes) and acceptable passive permeability (Papp = 8.7 × 10^-6 cm/s), making it a viable lead candidate for further optimization.
Structural-activity relationship (SAR) studies have identified the 3,5-dimethoxyphenyl moiety as crucial for maintaining biological activity, while modifications to the cyano group significantly affected potency. Current research efforts focus on developing derivatives with improved selectivity and pharmacokinetic profiles, with several analogs showing promise in preliminary animal models of inflammation and cancer.
The compound's mechanism of action appears to involve multiple pathways, including kinase inhibition and modulation of reactive oxygen species (ROS) production. Recent proteomics studies suggest it may also influence the ubiquitin-proteasome system, opening new avenues for therapeutic applications in protein degradation disorders.
Ongoing clinical development remains at the preclinical stage, with current research addressing formulation challenges related to the compound's limited aqueous solubility. Novel delivery systems, including nanoparticle encapsulation and prodrug approaches, are being explored to enhance bioavailability and tissue targeting.
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